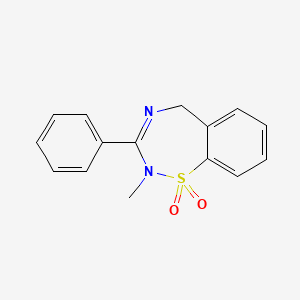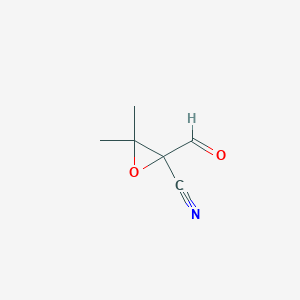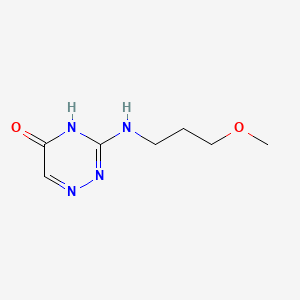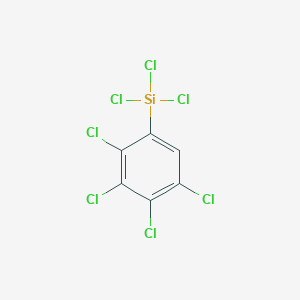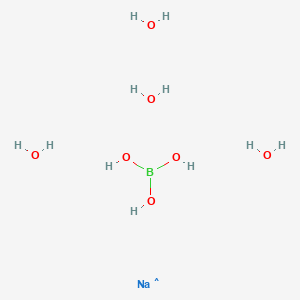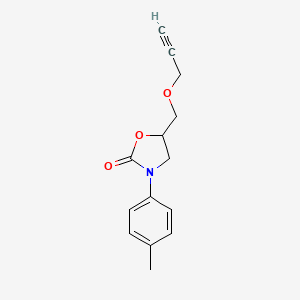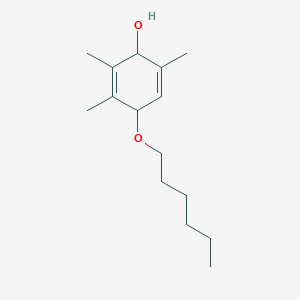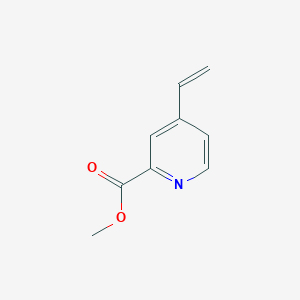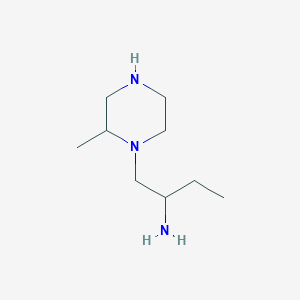
1-(2-Methylpiperazin-1-YL)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpiperazin-1-YL)butan-2-amine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(2-Methylpiperazin-1-YL)butan-2-amine typically involves the reaction of 2-methylpiperazine with butan-2-amine under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to form an intermediate, which is then reacted with aqueous hydrazine to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Methylpiperazin-1-YL)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides under basic conditions.
Common Reagents and Conditions: The compound reacts with reagents like alkyl chlorides, hydrazine, and thionyl chloride under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methylpiperazin-1-YL)butan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpiperazin-1-YL)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Methylpiperazin-1-YL)butan-2-amine can be compared with other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-YL)butan-1-amine: This compound has a similar structure but differs in the position of the amine group.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is used in anti-tubercular research and has a more complex structure.
LQFM182: A piperazine derivative studied for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
315661-57-5 |
|---|---|
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-(2-methylpiperazin-1-yl)butan-2-amine |
InChI |
InChI=1S/C9H21N3/c1-3-9(10)7-12-5-4-11-6-8(12)2/h8-9,11H,3-7,10H2,1-2H3 |
Clé InChI |
NWWCWUDRWYAUEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCNCC1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


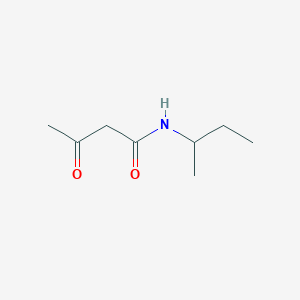
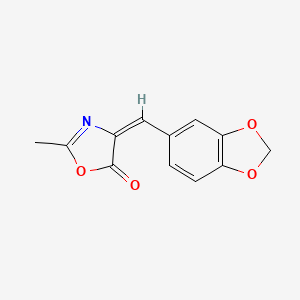
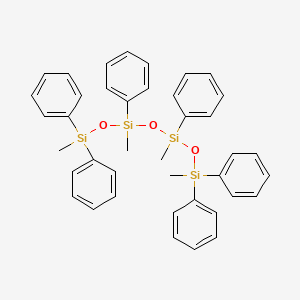
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
